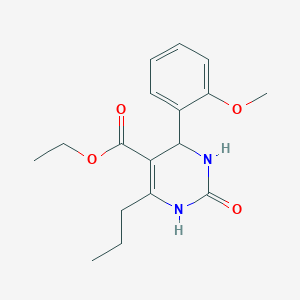![molecular formula C20H16Cl2N2O3 B334175 ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B334175.png)
ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate is a complex organic compound with a molecular formula of C20H16Cl2N2O3 and a molecular weight of 403.3 g/mol This compound is characterized by the presence of a quinoline ring, a dichlorophenyl group, and a glycinate moiety
Vorbereitungsmethoden
The synthesis of ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere . This reaction produces 3,4-dichlorophenethylamine, which is then further reacted with quinoline derivatives to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce various hydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the glycinate moiety can facilitate its transport across cell membranes. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-{[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}glycinate can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinoline structure but different substituents, leading to its antimicrobial activity.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against Plasmodium species.
Nalidixic Acid: An older antibiotic with a simpler quinoline structure, used primarily for urinary tract infections.
The uniqueness of ETHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H16Cl2N2O3 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
ethyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-2-27-19(25)11-23-20(26)14-10-18(12-7-8-15(21)16(22)9-12)24-17-6-4-3-5-13(14)17/h3-10H,2,11H2,1H3,(H,23,26) |
InChI-Schlüssel |
UCNMGMUVABYZBI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


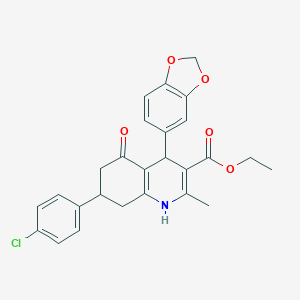
![N-(1-adamantyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334097.png)
![ethyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B334098.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334099.png)
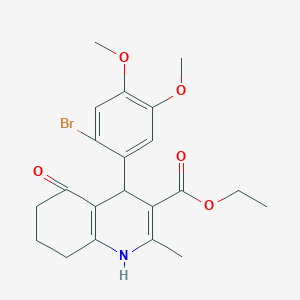
![5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B334102.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334104.png)
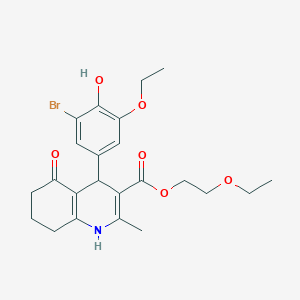
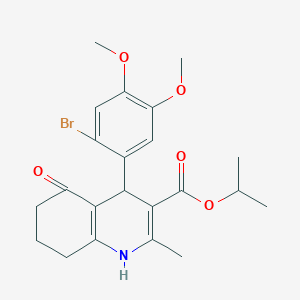
![2-[(4-Benzyl-1-piperazinyl)carbonyl]-3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B334108.png)
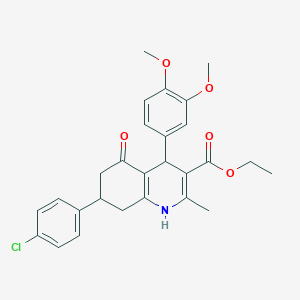
![[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B334112.png)
![5-(4-bromophenyl)-3-chloro-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334116.png)
